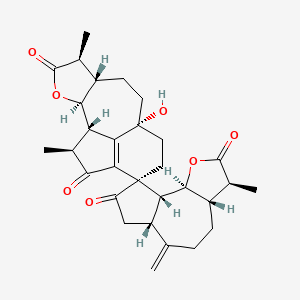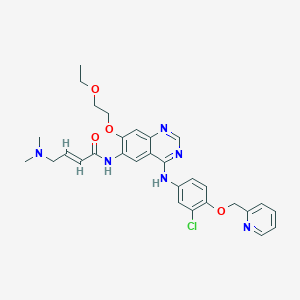
Cyclobenzaprine impurity 2-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobenzaprine impurity 2-d3 (hydrochloride) is a deuterium-labeled version of Cyclobenzaprine impurity 2 hydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research and drug development processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobenzaprine impurity 2-d3 (hydrochloride) involves the incorporation of deuterium into the Cyclobenzaprine impurity 2 hydrochloride molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Cyclobenzaprine impurity 2-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Cyclobenzaprine impurity 2-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Cyclobenzaprine impurity 2-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer in the study of reaction mechanisms and pathways.
Biology: It is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and the optimization of existing drug formulations
作用機序
The mechanism of action of Cyclobenzaprine impurity 2-d3 (hydrochloride) is similar to that of Cyclobenzaprine. It acts as a muscle relaxant by blocking nerve impulses (or pain sensations) that are sent to the brain. The molecular targets and pathways involved include the antagonism of muscarinic receptors, which can produce side effects such as dry mouth, confusion, and urinary retention .
類似化合物との比較
Cyclobenzaprine impurity 2-d3 (hydrochloride) is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. Similar compounds include:
Cyclobenzaprine impurity 2 hydrochloride: The non-deuterated version of the compound.
Cyclobenzaprine-d3 hydrochloride: Another deuterium-labeled version of Cyclobenzaprine.
Cyclobenzaprine hydrochloride: The parent compound used as a muscle relaxant .
These compounds share similar chemical structures but differ in their isotopic composition and, consequently, their pharmacokinetic and metabolic properties.
特性
分子式 |
C37H34ClN |
|---|---|
分子量 |
531.1 g/mol |
IUPAC名 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H33N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-25H,10-11,26-27H2,1H3;1H/i1D3; |
InChIキー |
OVXSVRYQVXHHKK-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
正規SMILES |
CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

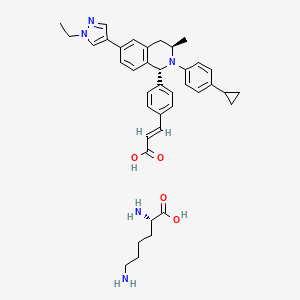
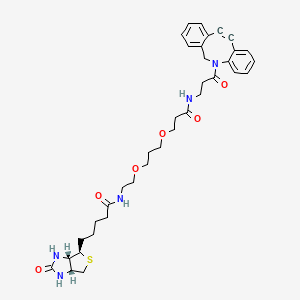
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
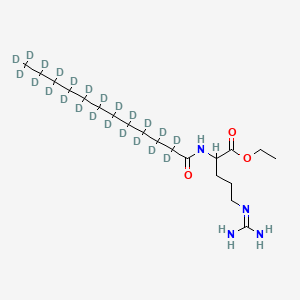

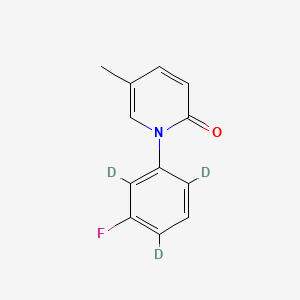

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
